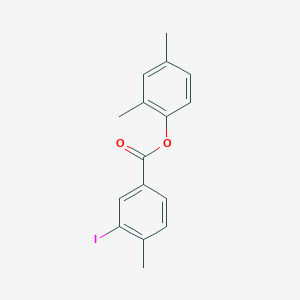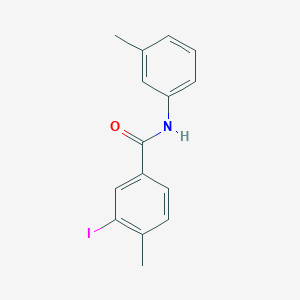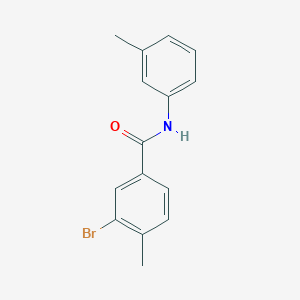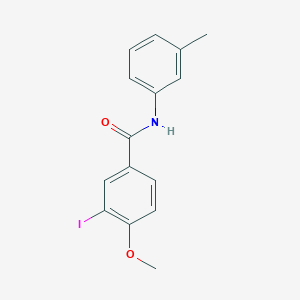![molecular formula C23H23ClN2O4S B320183 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320183.png)
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group and an ethylanilino-sulfonyl-phenyl group attached to an acetamide backbone. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate under anhydrous conditions to form 2-(4-chloro-3-methylphenoxy)acetate. This intermediate is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy)acetohydrazide. The final step involves the reaction of this compound with 4-[(ethylanilino)sulfonyl]benzaldehyde under specific conditions to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- **2-(4-chloro-3-methylphenoxy)acetohydrazide
- **2-(4-chloro-3-methylphenoxy)phenylacetic acid
Uniqueness
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O4S |
|---|---|
Molecular Weight |
459 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-26(19-7-5-4-6-8-19)31(28,29)21-12-9-18(10-13-21)25-23(27)16-30-20-11-14-22(24)17(2)15-20/h4-15H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
ONKLBZCVVIUZAU-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-sec-butylphenoxy)-N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide](/img/structure/B320100.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320101.png)
![N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B320102.png)

![N-({4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclohexanecarboxamide](/img/structure/B320106.png)
![2-(2,6-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B320107.png)
![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B320108.png)
![N-[(3-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320110.png)
![N-[(4-methoxyphenyl)acetyl]-N'-(3-methylphenyl)thiourea](/img/structure/B320112.png)


![2-[(1-bromo-2-naphthyl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B320116.png)

![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
